1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one
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Overview
Description
1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C10H10F2O2S. This compound is characterized by the presence of a difluoromethoxy group, a mercapto group, and a propanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one typically involves the reaction of 3-(difluoromethoxy)benzene with a mercapto group under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound involves a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification processes such as distillation or crystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions helps in achieving high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the mercapto group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(2-(Difluoromethoxy)phenyl)propan-1-one
- 1-(2-(Difluoromethoxy)-6-ethoxyphenyl)propan-1-one
- 1-(furan-2-yl)propan-1-one
Comparison: 1-(3-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one is unique due to the presence of both difluoromethoxy and mercapto groups. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the mercapto group allows for covalent bonding with proteins, which is not possible with compounds lacking this functional group. Additionally, the difluoromethoxy group enhances the compound’s stability and lipophilicity, making it more effective in biological systems.
Properties
Molecular Formula |
C10H10F2O2S |
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Molecular Weight |
232.25 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-2-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2O2S/c1-2-7(13)6-4-3-5-8(9(6)15)14-10(11)12/h3-5,10,15H,2H2,1H3 |
InChI Key |
YNMJSYOEDMWZBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)OC(F)F)S |
Origin of Product |
United States |
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